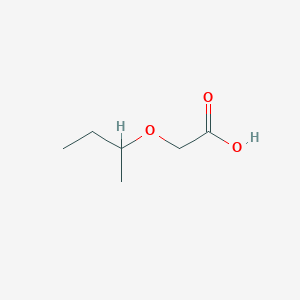
2-(Butan-2-yloxy)acetic acid
Cat. No. B2427999
Key on ui cas rn:
99116-02-6
M. Wt: 132.159
InChI Key: IKUWHVIKVZSENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04846873
Procedure details


To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added 500 ml of 2-butanol under nitrogen. Sodium spheres (3.31 g, 0.144 moles) were then added and the mixture heated at reflux for 6 hours and then stirred at room temperature overnight. A solution of bromoacetic acid (10.00 g, 0.072 moles) in 10 ml of 2-butanol was then added dropwise and the mixture stirred at room temperature for 24 hours. The mixture was then concentrated in vacuo to remove the 2-butanol and the resulting white solid dissolved in 100 ml of water. This aqueous solution was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 8.1 g of the product as a pale yellow oil.



Identifiers


|
REACTION_CXSMILES
|
[Na].Br[CH2:3][C:4]([OH:6])=[O:5].[CH3:7][CH:8]([OH:11])[CH2:9][CH3:10]>>[CH3:7][CH:8]([O:11][CH2:3][C:4]([OH:6])=[O:5])[CH2:9][CH3:10] |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
condenser and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were then added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the 2-butanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting white solid dissolved in 100 ml of water
|
WASH
|
Type
|
WASH
|
|
Details
|
This aqueous solution was washed with ether (2×50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ether (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts washed with saturated sodium chloride solution (1×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC)OCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

